molecular formula C29H31N3O2 B11226455 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11226455
M. Wt: 453.6 g/mol
InChI Key: AGKFJCNBWMBELU-UHFFFAOYSA-N
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Description

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide is a synthetic compound characterized by a cyclopentanecarboxamide core linked to a phenyl group and a benzoyl-substituted piperazine moiety.

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C29H31N3O2/c33-27(23-11-3-1-4-12-23)32-21-19-31(20-22-32)26-16-8-7-15-25(26)30-28(34)29(17-9-10-18-29)24-13-5-2-6-14-24/h1-8,11-16H,9-10,17-22H2,(H,30,34)

InChI Key

AGKFJCNBWMBELU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N4CCN(CC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenylcyclopentanecarboxylic Acid

This cyclopentane derivative is typically prepared via Friedel-Crafts alkylation or cyclization strategies. A representative route involves:

  • Cyclopentanone condensation with benzene derivatives under acidic conditions.

  • Subsequent oxidation of the ketone intermediate to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate.

Table 1: Optimization of Cyclopentanecarboxylic Acid Synthesis

MethodYield (%)ConditionsReference Analog
Friedel-Crafts Alkylation68–72AlCl₃, 0°C, 6h
Cyclohexanol Oxidation81KMnO₄, H₂O, 80°C, 12h

Stepwise Preparation of 2-(4-Benzoylpiperazin-1-yl)aniline

This intermediate requires sequential functionalization of piperazine and aromatic coupling.

Piperazine Benzoylation

Piperazine reacts with benzoyl chloride in dichloromethane under Schotten-Baumann conditions:
Piperazine+Benzoyl chlorideNaOH, H₂O/CH₂Cl₂1-Benzoylpiperazine\text{Piperazine} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH, H₂O/CH₂Cl₂}} \text{1-Benzoylpiperazine}
Reported yields for analogous benzoylation reactions range from 85–92%.

Nucleophilic Aromatic Substitution

Coupling 1-benzoylpiperazine with 2-fluoro-nitrobenzene via SNAr reaction:
1-Benzoylpiperazine+2-FluoronitrobenzeneK₂CO₃, DMF, 80°C2-(4-Benzoylpiperazin-1-yl)nitrobenzene\text{1-Benzoylpiperazine} + \text{2-Fluoronitrobenzene} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{2-(4-Benzoylpiperazin-1-yl)nitrobenzene}
Reduction of the nitro group to aniline is achieved with H₂/Pd-C (90% yield) or SnCl₂/HCl (88% yield).

Final Amide Coupling

The convergent step involves coupling 1-phenylcyclopentanecarboxylic acid with 2-(4-benzoylpiperazin-1-yl)aniline. Two primary methods are viable:

Carbodiimide-Mediated Coupling

Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
Acid+AmineEDCl, HOBt, DMFTarget Compound\text{Acid} + \text{Amine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}
Table 2: Amidation Optimization

Coupling ReagentSolventTemp (°C)Time (h)Yield (%)
EDCl/HOBtDMF252478
DCC/DMAPCH₂Cl₂0→251882

Acid Chloride Route

  • Chlorination : Treat 1-phenylcyclopentanecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amidation : React acyl chloride with the aniline derivative in THF with triethylamine as base:
    RCOCl+ArNH₂Et₃N, THFRCONHAr\text{RCOCl} + \text{ArNH₂} \xrightarrow{\text{Et₃N, THF}} \text{RCONHAr}
    This method achieves 85–90% yields in analogous systems.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Key characterization data for validation includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.15 (m, aromatic protons), 3.85–3.40 (m, piperazine CH₂), 2.70–1.90 (m, cyclopentane CH₂).

  • HRMS : Calculated for C₂₉H₂₈N₃O₂ [M+H]⁺ 462.2181; Found 462.2178.

Challenges and Optimization Opportunities

  • Piperazine Regioselectivity : Ensuring mono-benzoylation at the piperazine nitrogen requires stoichiometric control.

  • Amide Racemization : Low-temperature conditions (<0°C) minimize epimerization during coupling.

  • Solvent Selection : DMF offers high solubility but complicates purification; switching to THF improves isolate purity by 12% .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide has diverse applications across several scientific domains:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly as a ligand for specific receptors or enzymes. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.

Biological Studies

Research has focused on the interactions of this compound with biological macromolecules such as proteins and nucleic acids. Its binding affinity and selectivity can provide insights into its mechanisms of action and potential therapeutic effects.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of this compound, assessing its efficacy against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance its antimicrobial potency.

Material Science

Due to its unique chemical structure, this compound is also being explored for applications in material science, particularly in the development of new materials and specialty chemicals.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of this compound found that modifications to the piperazine ring significantly enhanced its efficacy against Staphylococcus aureus. The structure-activity relationship indicated that specific substitutions could improve binding affinity to bacterial targets.

Case Study 2: Cancer Therapeutics

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis in cancer cells through interaction with apoptotic pathways, suggesting potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

Structural Analog 1: N-(4-Phenoxyphenyl)-2-(4-Phenylpiperazin-1-yl)acetamide

Key Features :

  • Core Structure: Acetamide backbone with a phenoxyphenyl group and a 4-phenylpiperazine substituent.
  • Structural Differences :
    • Replaces the cyclopentanecarboxamide with a simpler acetamide group.
    • Substitutes the benzoyl-piperazine with a phenyl-piperazine.
  • Hypothesized Pharmacological Impact: The phenylpiperazine moiety may enhance serotonin receptor (e.g., 5-HT1A) affinity, a common feature in anxiolytics and antipsychotics. The phenoxyphenyl group could improve metabolic stability compared to benzoyl derivatives due to reduced electrophilicity .

Structural Analog 2: N-(4-Oxocyclohexyl)cyclopentanecarboxamide

Key Features :

  • Core Structure : Cyclopentanecarboxamide linked to a 4-oxocyclohexyl group.
  • Structural Differences :
    • Lacks the benzoylpiperazine-phenyl chain.
    • Introduces a ketone-functionalized cyclohexane ring.
  • Hypothesized Pharmacological Impact :
    • The absence of a piperazine group limits CNS activity but may favor peripheral targets (e.g., enzymes, ion channels).
    • The 4-oxocyclohexyl group could enhance solubility but reduce blood-brain barrier penetration .

Structural Analog 3: N-(4-Phenoxyphenyl)-2-[4-(Pyridin-2-yl)piperazin-1-yl]acetamide

Key Features :

  • Core Structure: Acetamide backbone with a pyridinyl-piperazine and phenoxyphenyl group.
  • Structural Differences :
    • Replaces the benzoyl group with a pyridine ring.
    • Uses a pyridinyl-piperazine instead of benzoyl-piperazine.
  • Hypothesized Pharmacological Impact :
    • The pyridine ring may introduce hydrogen-bonding interactions, improving target selectivity (e.g., dopamine D4 receptors).
    • Increased polarity could reduce bioavailability compared to benzoyl derivatives .

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Aromatic Group Hypothesized Activity
Target Compound Cyclopentanecarboxamide 4-Benzoyl Phenyl CNS modulation (speculative)
N-(4-Phenoxyphenyl)-2-(4-Phenylpiperazin-1-yl)acetamide Acetamide 4-Phenyl Phenoxyphenyl Serotonin/dopamine receptor interaction
N-(4-Oxocyclohexyl)cyclopentanecarboxamide Cyclopentanecarboxamide None 4-Oxocyclohexyl Peripheral enzyme inhibition
N-(4-Phenoxyphenyl)-2-[4-(Pyridin-2-yl)piperazin-1-yl]acetamide Acetamide 4-Pyridinyl Phenoxyphenyl Dopamine receptor selectivity

Key Research Findings and Implications

  • Benzoyl vs. Phenyl/Pyridinyl Substitutions : The benzoyl group in the target compound may confer higher lipophilicity, favoring CNS penetration, whereas pyridinyl or phenyl groups in analogs enhance solubility or receptor specificity .
  • Cyclopentanecarboxamide vs. Acetamide : The cyclopentane ring in the target compound likely improves metabolic stability compared to linear acetamides, which are prone to hydrolysis .
  • Lack of Direct Comparative Studies: No empirical data on the target compound’s receptor binding or pharmacokinetics are available in the provided evidence. Insights are extrapolated from structural analogs.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer: The compound can be synthesized via a multi-step coupling approach. First, prepare the benzoyl-piperazinyl intermediate using nucleophilic substitution (e.g., coupling 4-benzoylpiperazine with 2-aminophenol derivatives). Next, introduce the cyclopentanecarboxamide moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Optimize reaction efficiency by controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride). Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?

  • Methodological Answer: Employ a combination of 1H/13C NMR to confirm substitution patterns (e.g., benzoyl proton signals at δ 7.4–7.8 ppm, cyclopentane methylene groups at δ 1.5–2.2 ppm). Use high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode). Assess purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For crystalline samples, X-ray diffraction (as in ) can resolve stereochemical ambiguities .

Q. What are the critical parameters for ensuring reproducibility in the synthesis of this compound?

  • Methodological Answer: Key parameters include:

  • Stoichiometric precision : Use calibrated balances and anhydrous reagents.
  • Reaction atmosphere : Conduct moisture-sensitive steps under nitrogen/argon.
  • Purification : Recrystallization from ethanol/dichloromethane or gradient column chromatography.
  • Batch documentation : Record solvent lot numbers, catalyst sources (e.g., Pd/C), and drying times for intermediates .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding affinities of this compound with target receptors?

  • Methodological Answer: Discrepancies may arise from ligand conformational flexibility or solvation effects. To address this:

  • Perform molecular dynamics (MD) simulations (100 ns trajectories) to sample low-energy conformers.
  • Validate docking poses using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
  • Adjust force field parameters (e.g., AMBER vs. CHARMM) to better match experimental ΔG values .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to elucidate the role of the benzoyl-piperazinyl group in bioactivity?

  • Methodological Answer:

  • Synthetic modifications : Replace the benzoyl group with acetyl or trifluoromethyl analogs (see ).
  • In vitro assays : Test derivatives against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
  • Computational analysis : Compare electrostatic potential maps (via DFT) to correlate substituent effects with activity .

Q. What methodologies are recommended for analyzing conflicting in vivo and in vitro data regarding the compound’s efficacy in modulating neurotransmitter receptors?

  • Methodological Answer:

  • Receptor subtype profiling : Use transfected cell lines (e.g., CHO-K1 expressing human 5-HT2A) for specificity checks.
  • Pharmacokinetic bridging : Measure plasma/brain penetration in rodents via LC-MS/MS to assess bioavailability discrepancies.
  • Behavioral models : Corrogate in vitro IC50 values with locomotor activity or prepulse inhibition tests in mice .

Q. How can researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties while minimizing interference from its cyclopentane moiety?

  • Methodological Answer:

  • Metabolic stability : Use human liver microsomes (HLM) with NADPH cofactor, and monitor parent compound depletion via LC-MS.
  • Plasma protein binding : Employ equilibrium dialysis (37°C, 4 hours) with isotopically labeled compound.
  • Structural analogs : Synthesize a cyclopentane-free derivative as a negative control to isolate moiety-specific effects .

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